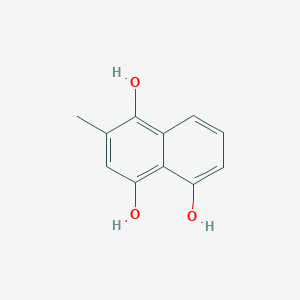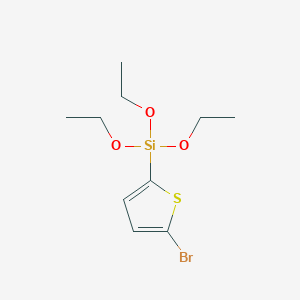
1-(Methanesulfonyl)-1,1-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)-1,1-dinitroethane is an organosulfur compound characterized by the presence of a methanesulfonyl group and two nitro groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-1,1-dinitroethane can be synthesized through the nitration of methanesulfonyl ethane derivatives. The process typically involves the reaction of methanesulfonyl chloride with nitric acid under controlled conditions to introduce the nitro groups. The reaction is carried out in a suitable solvent, such as acetic anhydride, to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfonyl)-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of methanesulfonyl amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Methanesulfonyl amine derivatives.
Substitution: Various substituted methanesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)-1,1-dinitroethane has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)-1,1-dinitroethane involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The nitro groups can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: A precursor to methanesulfonyl derivatives, used in similar substitution reactions.
Tosylates (p-toluenesulfonyl derivatives): Similar in reactivity, used as leaving groups in nucleophilic substitution reactions.
Methanesulfonic acid: An oxidized form of methanesulfonyl compounds, used in various industrial applications.
Uniqueness: 1-(Methanesulfonyl)-1,1-dinitroethane is unique due to the presence of both methanesulfonyl and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
58300-63-3 |
|---|---|
Molekularformel |
C3H6N2O6S |
Molekulargewicht |
198.16 g/mol |
IUPAC-Name |
1-methylsulfonyl-1,1-dinitroethane |
InChI |
InChI=1S/C3H6N2O6S/c1-3(4(6)7,5(8)9)12(2,10)11/h1-2H3 |
InChI-Schlüssel |
YNLBAWQEMSJYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)


![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
